SYM 2081 Exhibits >1000-Fold Higher Kainate Receptor Selectivity over AMPA Receptors in Binding and Functional Assays
SYM 2081 is a potent and highly selective kainate receptor agonist. Its selectivity over AMPA receptors is a key differentiator from broad-spectrum glutamate analogs. In radioligand binding studies, SYM 2081 inhibits [3H]-kainate binding with an IC50 of 35 nM, and demonstrates ~3000-fold selectivity for kainate over AMPA receptors . This is further confirmed by functional electrophysiology in Xenopus oocytes, where its EC50 for activating homomeric kainate receptors (GluR5 and GluR6) is over 1000-fold lower than for activating AMPA receptors (GluR1 and GluR3) [1].
| Evidence Dimension | Selectivity for Kainate over AMPA Receptors |
|---|---|
| Target Compound Data | IC50 = 35 nM ([3H]-kainate binding); EC50 = 0.12 µM (GluR5), 0.23 µM (GluR6) (functional) |
| Comparator Or Baseline | Kainic acid vs. AMPA receptors; SYM 2081 EC50 for GluR1 = 132 µM, GluR3 = 453 µM |
| Quantified Difference | ~3000-fold (binding); 1100-fold (GluR1) to 2000-fold (GluR3) (functional) |
| Conditions | [3H]-kainate binding assay in rat forebrain membranes; Two-electrode voltage clamp in Xenopus oocytes expressing recombinant receptors |
Why This Matters
This extreme selectivity ensures that experimental outcomes can be attributed specifically to kainate receptor activation, avoiding confounding effects from AMPA receptor cross-talk, which is a major limitation of using kainic acid itself.
- [1] Donevan, S. D., Beg, A., Gunther, J. M., & Twyman, R. E. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 539–545. View Source
